(1S)-1-(2-methylphenyl)ethan-1-ol
Overview
Description
(1S)-1-(2-methylphenyl)ethan-1-ol: is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a phenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 2-methylacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Asymmetric Hydrogenation: Another method involves the asymmetric hydrogenation of 2-methylacetophenone using a chiral catalyst. This method provides high enantioselectivity and yields the desired (1S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylacetophenone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to form the corresponding alkane, 2-methylphenylethane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2-methylacetophenone
Reduction: 2-methylphenylethane
Substitution: Various halides and other substituted derivatives
Scientific Research Applications
(1S)-1-(2-methylphenyl)ethan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of chiral drugs due to its enantioselectivity.
Materials Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2-methylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the compound gains electrons, leading to the formation of a more reduced product.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-methylphenyl)ethan-1-ol: The enantiomer of (1S)-1-(2-methylphenyl)ethan-1-ol, which has similar chemical properties but different biological activities.
2-methylacetophenone: The ketone precursor used in the synthesis of this compound.
2-methylphenylethane: The fully reduced form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its enantioselectivity makes it valuable in the synthesis of chiral compounds, particularly in the pharmaceutical industry.
Properties
IUPAC Name |
(1S)-1-(2-methylphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCBYRLJYGORNK-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51100-05-1 | |
Record name | (1S)-1-(2-methylphenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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